molecular formula C12H13N3O3S2 B2807629 N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide CAS No. 1325305-55-2

N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide

Cat. No.: B2807629
CAS No.: 1325305-55-2
M. Wt: 311.37
InChI Key: GUHVBYDZJJIUDF-UHFFFAOYSA-N
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Description

N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide is a complex organic compound that features a thiophene ring, a hydrazinylcarbonyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide typically involves the condensation of a thiophene derivative with a hydrazinylcarbonyl compound and a benzenesulfonamide. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) in the Paal-Knorr synthesis .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the hydrazinylcarbonyl group can produce hydrazine derivatives .

Scientific Research Applications

N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydrazinylcarbonyl group can form hydrogen bonds with enzyme active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide is unique due to its combination of a thiophene ring, hydrazinylcarbonyl group, and benzenesulfonamide moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[2-(hydrazinecarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-15(10-7-8-19-11(10)12(16)14-13)20(17,18)9-5-3-2-4-6-9/h2-8H,13H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHVBYDZJJIUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NN)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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